molecular formula C14H12F3NO B15339002 (5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol

(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B15339002
M. Wt: 267.25 g/mol
InChI Key: KJLNCGFVEPWKBP-UHFFFAOYSA-N
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Description

(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The specific methods used can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted biphenyl compounds with different functional groups .

Scientific Research Applications

(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)methanol
  • (5-Amino-4’-(difluoromethyl)-[1,1’-biphenyl]-3-yl)methanol
  • (5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)methanol

Uniqueness

(5-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the trifluoromethyl and amino groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

[3-amino-5-[4-(trifluoromethyl)phenyl]phenyl]methanol

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)12-3-1-10(2-4-12)11-5-9(8-19)6-13(18)7-11/h1-7,19H,8,18H2

InChI Key

KJLNCGFVEPWKBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CO)N)C(F)(F)F

Origin of Product

United States

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